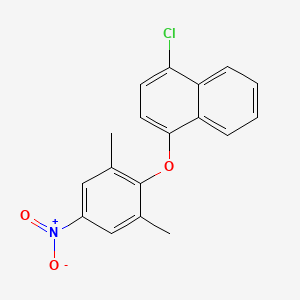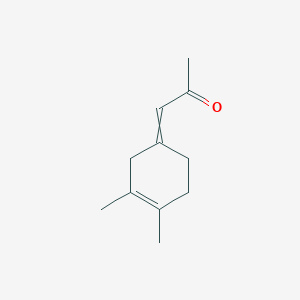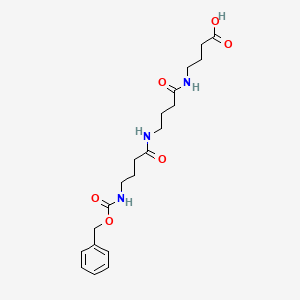![molecular formula C5H11BOS2 B14368441 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane CAS No. 90100-95-1](/img/structure/B14368441.png)
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to two sulfur atoms and an oxygen atom, with an isopropyl group attached to the oxygen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane typically involves the reaction of boron trichloride with thiols and alcohols under controlled conditions. One common method is the reaction of boron trichloride with isopropyl alcohol and a thiol, such as ethanethiol, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and substituted dithiaborolanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of 2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
Uniqueness
2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane is unique due to the presence of both sulfur and oxygen atoms bonded to the boron atom, which imparts distinct chemical properties compared to other boron compounds. This unique structure allows it to participate in a wider range of chemical reactions and enhances its utility in various applications.
Propriétés
Numéro CAS |
90100-95-1 |
|---|---|
Formule moléculaire |
C5H11BOS2 |
Poids moléculaire |
162.1 g/mol |
Nom IUPAC |
2-propan-2-yloxy-1,3,2-dithiaborolane |
InChI |
InChI=1S/C5H11BOS2/c1-5(2)7-6-8-3-4-9-6/h5H,3-4H2,1-2H3 |
Clé InChI |
VQZJTDXORBFPCH-UHFFFAOYSA-N |
SMILES canonique |
B1(SCCS1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)



![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)


![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
